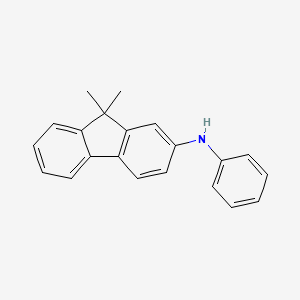
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Cat. No. B1320903
Key on ui cas rn:
355832-04-1
M. Wt: 285.4 g/mol
InChI Key: RFTRFDMRINNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126970B2
Procedure details


35 ml of pivalic acid are added to 10 g of (9,9-dimethyl-9H-fluoren-2-yl)phenylamine (35 mmol), 0.4 g of palladium(II)acetate (1.78 mmol) and 0.5 g of potassium carbonate (3.62 mmol), and the mixture is stirred at 120° C. for 9 h. After this time, 0.4 g of palladium(II)acetate (1.78 mmol) is added, and the mixture is stirred at 120° C. for a further 9 h. 200 ml of dichloromethane and 0.1 M Na2CO3 solution are then added. The mixture is partitioned between water and dichloromethane, the aqueous phase is extracted three times with dichloromethane, and the combined organic phases are dried over Na2SO4 and evaporated in a rotary evaporator. The residue is recrystallised from toluene/heptane. The yield is 5 g (5 mmol, 50%).







Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C(C)(C)C.[CH3:8][C:9]1([CH3:29])[C:21]2[CH:20]=[C:19]([NH:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2.C(=O)([O-])[O-].[K+].[K+].C([O-])([O-])=O.[Na+].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl>[CH3:8][C:9]1([CH3:29])[C:21]2=[CH:20][C:19]3[NH:22][C:23]4[C:28]([C:18]=3[CH:17]=[C:16]2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:27][CH:26]=[CH:25][CH:24]=4 |f:2.3.4,5.6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC(=CC12)NC1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 120° C. for 9 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 120° C. for a further 9 h
|
|
Duration
|
9 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is partitioned between water and dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted three times with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases are dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallised from toluene/heptane
|
Outcomes


Product
Details
Reaction Time |
9 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(C2=CC=CC=C2C=2C1=CC=1NC3=CC=CC=C3C1C2)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
